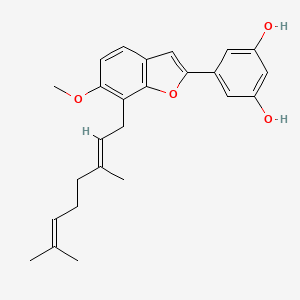

Mulberrofuran B

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Mulberrofuran B peut être synthétisé à partir de la 2,4-dihydroxybenzaldéhyde et du 5-bromorésorcinol . Les principales étapes de synthèse impliquent des réactions de site-sélectives catalysées par l'oxyde d'aluminium neutre . Une autre méthode implique la réaction de cycloaddition intermoléculaire de Diels-Alder entre le diénophile S3 et le diène S15 à 180 °C dans le toluène, conduisant à la formation d'adduits exo et endo .

Méthodes de production industrielle

Actuellement, le this compound est principalement isolé de sources naturelles, en particulier l'extrait d'éthanol des racines de Morus alba

Analyse Des Réactions Chimiques

Biosynthetic Pathway via Diels–Alder Reaction

Mulberrofuran B is hypothesized to originate from enzymatic Diels–Alder cycloaddition, a hallmark of arylbenzofuran biosynthesis . This reaction involves:

-

Diene : A dehydroprenylphenol derivative (e.g., 7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl).

-

Dienophile : A chalcone precursor (e.g., 1,3-benzenediol).

The reaction proceeds under enzymatic control to yield the characteristic fused benzofuran scaffold. Computational studies suggest that the endo selectivity of this cycloaddition is critical for forming the natural product’s stereochemistry .

Synthetic Approaches and Reaction Conditions

While direct synthesis of this compound remains unreported, analogous compounds like mulberrofuran C and chalcomoracin provide insights into feasible strategies :

Key Reaction Steps

-

Chalcone Preparation :

-

Claisen–Schmidt condensation between acetophenone derivatives and benzaldehydes yields chalcone intermediates.

-

Example:

-

-

Prenylation :

-

Prenyl groups are introduced via alkylation or enzymatic transfer to chalcone intermediates.

-

-

Diels–Alder Cyclization :

Benzenediol Moiety

-

Antioxidant Activity : The 1,3-dihydroxybenzene group participates in redox reactions, donating hydrogen atoms to neutralize radicals (confirmed via ABTS⁺ and phosphomolybdenum assays) .

-

Chelation : Binds metal ions (e.g., Fe²⁺/Fe³⁺), enhancing antioxidant capacity .

Prenyl Chain

-

Oxidation : The conjugated diene system (2E,6-octadienyl) may undergo epoxidation or hydroxylation under oxidative conditions.

-

Electrophilic Addition : Susceptible to reactions with halogens or acids.

Enzymatic Interactions and Molecular Modifications

This compound’s bioactivity correlates with its interactions with enzymes, though these are not direct chemical reactions:

Stability and Degradation Pathways

-

Thermal Degradation : Prolonged heating (>200°C) may cleave the benzofuran ring or prenyl chain.

-

Photolysis : UV exposure could induce [2+2] cycloaddition in the diene system.

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Phenolic Reactions

Mulberrofuran B serves as a model compound for studying the reactions and mechanisms of phenolic compounds. Its structural characteristics allow researchers to investigate various chemical interactions and transformations that are critical in organic chemistry.

Biological Applications

Antioxidant Activity

this compound exhibits significant antioxidant properties, making it valuable for studying oxidative stress and related biological processes. Research indicates that it scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Anti-Diabetic Potential

Studies have demonstrated that this compound can inhibit key enzymes involved in glucose metabolism, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. These inhibitory effects enhance glucose uptake in insulin-resistant HepG2 cells, suggesting its potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM) .

Medicinal Applications

Therapeutic Effects

Research highlights the compound's potential therapeutic applications, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. For instance, this compound has shown promise in reducing inflammation and may play a role in cancer treatment through its ability to modulate cellular pathways .

Industrial Applications

Natural Antioxidants in Food and Cosmetics

Due to its antioxidant properties, this compound is being explored for use in the food and cosmetic industries as a natural preservative. Its ability to inhibit oxidative processes can help extend the shelf life of products while providing health benefits to consumers.

Data Tables

The following table summarizes the inhibitory activities of this compound and related compounds against key enzymes relevant to its biological applications:

| Compound | IC50 (μM) | Inhibition Mode | Inhibition Constant (Ki, μM) |

|---|---|---|---|

| This compound | Not specified | Competitive | Not specified |

| Kuwanon G | 6.35 ± 0.45 | Competitive | 5.19 |

| Albanol B | >350 | NT | NT |

| Kojic Acid | 36.0 ± 0.88 | NT | NT |

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity; NT = Not Tested.

Case Studies

-

Antioxidant Efficacy Study

A study conducted on various Morus alba root extracts revealed that this compound exhibited superior antioxidant activity compared to other compounds like morusin, showcasing its potential as a natural antioxidant . -

Enzyme Inhibition in Diabetes Management

Research involving insulin-resistant HepG2 cells demonstrated that this compound significantly enhances glucose uptake while inhibiting PTP1B and α-glucosidase activities. This dual inhibition positions it as a promising candidate for T2DM treatment . -

Cosmetic Applications

In cosmetic formulations, this compound's tyrosinase inhibitory activity suggests potential use in skin-whitening products, offering an alternative to synthetic agents while leveraging its natural origin .

Mécanisme D'action

Mulberrofuran B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage . The compound also inhibits key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects . Additionally, this compound has been identified as a potent inhibitor of hepatitis A virus 3C proteinase and RNA-directed RNA polymerase, suggesting its potential as an antiviral agent .

Comparaison Avec Des Composés Similaires

Le Mulberrofuran B est structurellement similaire à d'autres composés phénoliques isolés de Morus alba, tels que le Mulberrofuran G, la Kuwanon C et l'Albanol B . Ces composés partagent des propriétés antioxydantes et anti-inflammatoires similaires mais diffèrent par leurs structures moléculaires spécifiques et leurs activités biologiques . Par exemple, le Mulberrofuran G a montré une activité antibactérienne plus forte que le this compound .

Liste de composés similaires

- Mulberrofuran G

- Kuwanon C

- Albanol B

- Morusin

- Rhaponticin

- Procyanidin A2

- Alaternin

- Psoralidin

Activité Biologique

Mulberrofuran B is a bioactive compound derived from the Morus alba plant, commonly known as mulberry. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C_22H_24O_5

- Molecular Weight : 392.49 g/mol

- Source : Isolated from the ethanol extract of Morus alba .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

| Study | Method | Result |

|---|---|---|

| MedChemExpress | DPPH Assay | IC50 = 15 µg/mL |

| In vitro analysis | ABTS Assay | Effective in reducing ABTS radical cation |

2. Anti-inflammatory Effects

Research indicates that this compound demonstrates anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. In vivo studies have shown that it can significantly reduce paw edema in carrageenan-induced inflammation models.

- In vivo Study : Mice treated with this compound showed a reduction in paw edema compared to untreated controls, indicating its potential as an anti-inflammatory agent .

3. Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against herpes simplex viruses (HSV-1 and HSV-2). It has shown inhibitory effects with IC50 values ranging from 0.64 to 1.93 μg/mL.

| Virus Type | IC50 (μg/mL) |

|---|---|

| HSV-1 | 0.64 |

| HSV-2 | 1.93 |

Molecular docking studies suggest that this compound interacts with viral proteins, potentially inhibiting their function and replication .

4. Antibacterial and Antifungal Properties

Studies have demonstrated that this compound exhibits antibacterial activity against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pyogenes | 4 |

Additionally, it has shown antifungal activity against common pathogens, making it a candidate for further investigation in medicinal applications .

Case Study 1: Anti-inflammatory Effects in Mice

A study conducted on mice evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. The results indicated a significant reduction in edema size when treated with this compound compared to the control group, suggesting its efficacy as an anti-inflammatory agent.

Case Study 2: Antiviral Efficacy Against HSV

In vitro assays were performed to assess the antiviral activity of this compound against HSV-1 and HSV-2. The compound was found to inhibit viral replication effectively, highlighting its potential as a therapeutic agent for viral infections.

Propriétés

IUPAC Name |

5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLRLDMVAJOIKX-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79295-49-1 | |

| Record name | 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.